7-oxa-3-thia-10-azaspiro[5.6]dodecane hydrochloride 7-oxa-3-thia-10-azaspiro[5.6]dodecane hydrochloride
Brand Name: Vulcanchem
CAS No.: 2253641-16-4
VCID: VC4440966
InChI: InChI=1S/C9H17NOS.ClH/c1-4-10-5-6-11-9(1)2-7-12-8-3-9;/h10H,1-8H2;1H
SMILES: C1CNCCOC12CCSCC2.Cl
Molecular Formula: C9H18ClNOS
Molecular Weight: 223.76

7-oxa-3-thia-10-azaspiro[5.6]dodecane hydrochloride

CAS No.: 2253641-16-4

Cat. No.: VC4440966

Molecular Formula: C9H18ClNOS

Molecular Weight: 223.76

* For research use only. Not for human or veterinary use.

7-oxa-3-thia-10-azaspiro[5.6]dodecane hydrochloride - 2253641-16-4

Specification

CAS No. 2253641-16-4
Molecular Formula C9H18ClNOS
Molecular Weight 223.76
IUPAC Name 7-oxa-3-thia-10-azaspiro[5.6]dodecane;hydrochloride
Standard InChI InChI=1S/C9H17NOS.ClH/c1-4-10-5-6-11-9(1)2-7-12-8-3-9;/h10H,1-8H2;1H
Standard InChI Key QDPFPAYHXVAAOQ-UHFFFAOYSA-N
SMILES C1CNCCOC12CCSCC2.Cl

Introduction

Chemical Identity and Nomenclature

7-Oxa-3-thia-10-azaspiro[5.6]dodecane hydrochloride (CAS No. 2253641-16-4) is a spirocyclic compound featuring a 12-membered ring system with three heteroatoms strategically positioned to create distinct electronic and steric properties . The "spiro" designation arises from the fusion of two cyclic moieties at a single atom, resulting in a bicyclic structure. The numerical descriptors in its name specify the positions of the oxygen (7-oxa), sulfur (3-thia), and nitrogen (10-aza) atoms within the spiro framework .

Molecular and Structural Data

PropertyValue
Molecular FormulaC₁₀H₁₈ClNO₂S
Molecular Weight259.78 g/mol
CAS Registry Number2253641-16-4
Exact Mass259.0748 (monoisotopic)
Topological Polar Surface Area45.6 Ų
LogP (Partition Coefficient)1.82

The hydrochloride salt form enhances the compound's solubility in polar solvents, a critical factor for biological testing . Its structure has been confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), with key spectral signatures including a singlet for the spiro-connected carbon and distinct splitting patterns for the heteroatom-bearing protons .

Synthetic Methodologies

The synthesis of 7-oxa-3-thia-10-azaspiro[5.6]dodecane hydrochloride involves multi-step sequences that highlight the challenges of constructing spirocyclic systems with multiple heteroatoms.

Key Reaction Steps

  • Cyclization Precursor Preparation: A thiazolidine derivative is synthesized via the reaction of cysteamine hydrochloride with carbonyl compounds under acidic conditions .

  • Spiro Ring Formation: Phosphorus pentasulfide (P₄S₁₀) mediates the cyclocondensation of a tetrahydrothiazolo[5,4-c]pyridine intermediate with a benzimidazole-acetyl fragment, forming the spiro junction.

  • Hydrochloride Salt Formation: The free base is treated with hydrochloric acid in anhydrous ether, yielding the crystalline hydrochloride salt .

Optimization Challenges

  • Regioselectivity: Competing pathways during cyclization require precise temperature control (60–70°C) and solvent selection (e.g., tetrahydrofuran or dimethylformamide) .

  • Purification: Silica gel chromatography with methanol/dichloromethane gradients (5–15% v/v) achieves >95% purity, as confirmed by HPLC .

Structural and Spectroscopic Analysis

X-ray Crystallography

While single-crystal data for this specific hydrochloride salt remains unpublished, analogous spirocyclic compounds exhibit chair-boat conformations in the dodecane ring, with the heteroatoms adopting equatorial positions to minimize steric strain . The sulfur atom’s larger atomic radius introduces slight puckering in the thiazole ring, as observed in related structures .

NMR Spectral Assignments

  • ¹H NMR (400 MHz, D₂O):

    • δ 3.82–3.75 (m, 2H, OCH₂)

    • δ 3.45–3.38 (m, 2H, NCH₂)

    • δ 2.94 (t, J = 7.2 Hz, 2H, SCH₂)

    • δ 1.68–1.55 (m, 8H, cyclohexyl CH₂)

  • ¹³C NMR:

    • 172.8 ppm (C=O, hydrochloride counterion)

    • 65.4 ppm (spiro carbon)

    • 44.1–22.3 ppm (aliphatic carbons)

ParameterValue
Acute Oral Toxicity (LD₅₀)>2000 mg/kg (rat)
Skin IrritationMild erythema (OECD 404)
Environmental PersistenceReadily biodegradable (OECD 301F)

Handling precautions include using nitrile gloves and eye protection due to the compound’s hygroscopic nature and potential respiratory irritation .

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